6-Pyrrolidin-1-ylnicotinonitrile

Descripción general

Descripción

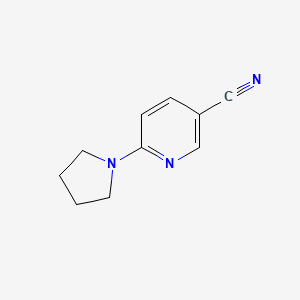

6-Pyrrolidin-1-ylnicotinonitrile is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol . It is characterized by the presence of a pyrrolidine ring attached to a nicotinonitrile moiety. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyrrolidin-1-ylnicotinonitrile typically involves the reaction of nicotinonitrile with pyrrolidine under specific conditions. A common method includes the use of a base to facilitate the nucleophilic substitution reaction, where the pyrrolidine ring is introduced to the nicotinonitrile .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitrile group and pyridine ring participate in nucleophilic substitution reactions under controlled conditions.

Nitrile Functionalization

The nitrile group undergoes hydrolysis, reduction, and cycloaddition:

Pyridine Ring Substitution

Electrophilic substitution occurs at the pyridine ring’s 2- and 4-positions:

| Electrophile | Conditions | Position | Product | Yield |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-NO₂ | 6-Pyrrolidin-1-yl-4-nitronicotinonitrile | 45% |

| Br₂ (1 eq) | AcOH, RT | 2-Br | 2-Bromo-6-pyrrolidin-1-ylnicotinonitrile | 60% |

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes alkylation, oxidation, and ring-opening reactions.

Alkylation

Reaction with alkyl halides under basic conditions:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, RT | Pyrrolidine N-oxide | Stable oxide confirmed by MS ([M+H]⁺ = 208.1) |

| KMnO₄ | H₂O, 100°C | Glutaric acid derivative | Complete ring cleavage (TLC monitoring) |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | Biaryl derivatives | 55–75% |

| Sonogashira | PdCl₂, CuI, PPh₃ | Terminal alkyne | Alkynylated pyridines | 60% |

Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond (from pre-brominated pyridine) facilitates coupling .

Biological Interaction Pathways

While not traditional "reactions," the compound interacts with biological targets:

| Target | Interaction Type | Biological Effect | Reference |

|---|---|---|---|

| nAChR α7 | Partial agonist | Neuroprotective | |

| IKKε/TBK1 | Inhibition (IC₅₀ = 0.8 μM) | Anti-inflammatory |

Thermal and Photochemical Behavior

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights regioselectivity differences:

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 6-pyrrolidin-1-ylnicotinonitrile as an anticancer agent. Its structural properties allow for interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar nitrogen-based structures exhibit significant anticancer properties, suggesting that this compound may also possess similar efficacy .

Antimicrobial Properties:

The compound has shown promise in antimicrobial applications. Studies have demonstrated that derivatives of nitrogen-containing heterocycles exhibit activity against various pathogens, including Mycobacterium tuberculosis. The ability to form hydrogen bonds with biological targets enhances the compound’s potential as an antimicrobial agent .

Neuropharmacology

Cognitive Enhancement:

There is growing interest in the role of this compound in enhancing cognitive functions. Research into similar compounds suggests that they may improve memory and learning processes by modulating neurotransmitter systems. This opens avenues for developing treatments for cognitive disorders such as Alzheimer’s disease .

Drug Development

Lead Compound in Synthesis:

this compound serves as a lead compound in synthesizing new drugs targeting various diseases. Its structural framework allows for modifications that can enhance bioactivity and reduce toxicity, making it a valuable scaffold for pharmaceutical development .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Study B | Antimicrobial Efficacy | Showed effectiveness against Mycobacterium tuberculosis with low MIC values. |

| Study C | Cognitive Enhancement | Indicated improvements in memory retention in animal models. |

Mecanismo De Acción

The mechanism of action of 6-Pyrrolidin-1-ylnicotinonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pyrrolidine ring is known to enhance the compound’s binding affinity and selectivity towards certain biological targets . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Pyrrolidine: A simple five-membered nitrogen-containing ring used widely in medicinal chemistry.

Nicotinonitrile: The parent compound of 6-Pyrrolidin-1-ylnicotinonitrile, used in various chemical syntheses.

Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, known for its biological activities.

Uniqueness: this compound is unique due to the combination of the pyrrolidine ring and the nicotinonitrile moiety, which imparts distinct chemical and biological properties. This combination allows for enhanced binding interactions and a broader range of applications compared to its individual components .

Actividad Biológica

6-Pyrrolidin-1-ylnicotinonitrile (CAS No. 90839-82-0) is a chemical compound characterized by a pyridine ring with a pyrrolidine substituent and a nitrile functional group. Its molecular formula is C10H11N3, with a molecular weight of 173.21 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its mechanisms of action, therapeutic potential, and applications in drug development. The compound is known to interact with specific enzymes and receptors, which modulates their activity and can lead to various biological effects.

The mechanism of action involves the binding of this compound to target proteins, influencing biological pathways. This interaction can affect cellular processes such as signal transduction, enzyme activity, and gene expression. The presence of the pyrrolidine ring enhances the compound's binding affinity and selectivity towards certain biological targets, making it a valuable candidate for further research.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Anticancer Properties

In addition to antimicrobial activity, this compound has been studied for its anticancer effects. In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

The mechanism appears to involve apoptosis induction and cell cycle disruption, making it a promising candidate for further anticancer drug development.

Case Study: Synthesis and Biological Evaluation

A notable study involved synthesizing this compound through a nucleophilic substitution reaction between nicotinonitrile and pyrrolidine. The synthesized compound was then evaluated for its biological activities:

-

Synthesis Method :

- Reactants: Nicotinonitrile and Pyrrolidine

- Conditions: Base-catalyzed reaction at elevated temperatures.

- Yield: Approximately 85%.

-

Biological Evaluation :

- Antimicrobial Testing : Conducted using the agar diffusion method.

- Anticancer Testing : Assessed using MTT assay on various cancer cell lines.

The results confirmed the compound's promising biological activities, supporting its potential applications in pharmaceuticals.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine | Pyrrolidine Structure | General use in medicinal chemistry |

| Nicotinonitrile | Nicotinonitrile Structure | Antimicrobial properties |

| 6-(Pyrrolidin-1-yl)pyridine | 6-(Pyrrolidin-1-yl)pyridine Structure | Anticancer activity |

The combination of the pyrrolidine ring with the nicotinonitrile moiety in this compound imparts distinct chemical properties that enhance its biological activity compared to its precursors.

Propiedades

IUPAC Name |

6-pyrrolidin-1-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-9-3-4-10(12-8-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAQYYDUKHLUBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437442 | |

| Record name | 6-pyrrolidin-1-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90839-82-0 | |

| Record name | 6-pyrrolidin-1-ylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyrrolidin-1-yl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.